molecular formula C19H26N2O3S B12193582 4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide

4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B12193582
M. Wt: 362.5 g/mol
InChI Key: JBMMARHZKOBVJN-UHFFFAOYSA-N
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Description

4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with butoxy, propan-2-yl, and pyridin-2-ylmethyl groups, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Sulfonation: The amine is then sulfonated using sulfonyl chloride to form the sulfonamide.

    Substitution: The butoxy and propan-2-yl groups are introduced via nucleophilic substitution reactions.

    Coupling: Finally, the pyridin-2-ylmethyl group is coupled to the sulfonamide through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents on the benzene ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibiotic or antifungal agent due to its sulfonamide group.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-3-(propan-2-yl)benzene-1-sulfonamide: Lacks the pyridin-2-ylmethyl group.

    N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the butoxy and propan-2-yl groups.

Uniqueness

4-butoxy-3-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and biological activities. The presence of the pyridin-2-ylmethyl group enhances its binding affinity to biological targets, while the butoxy and propan-2-yl groups influence its solubility and reactivity.

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

4-butoxy-3-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C19H26N2O3S/c1-4-5-12-24-19-10-9-17(13-18(19)15(2)3)25(22,23)21-14-16-8-6-7-11-20-16/h6-11,13,15,21H,4-5,12,14H2,1-3H3

InChI Key

JBMMARHZKOBVJN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C

Origin of Product

United States

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